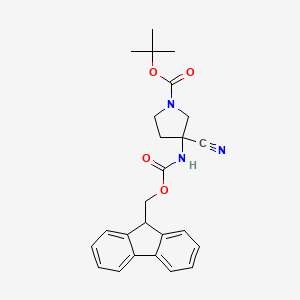
Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a cyanopyrrolidine moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the cyanopyrrolidine moiety. The tert-butyl group is then introduced to protect the carboxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyanopyrrolidine moiety.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Bases: Such as piperidine or triethylamine for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino acids and peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl group protects the carboxyl group, allowing for selective reactions at other sites. The cyanopyrrolidine moiety can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2R,3S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-3-hydroxybutanoate
- N-[(9H-Fluoren-9-yl)methoxy)carbonyl]-S-(tert-butyl)-L-cysteine
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
What sets Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate apart is its combination of protecting groups and the cyanopyrrolidine moiety, which provides unique reactivity and stability. This makes it particularly valuable in complex organic synthesis and peptide chemistry.
Propiedades
Fórmula molecular |
C25H27N3O4 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
tert-butyl 3-cyano-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H27N3O4/c1-24(2,3)32-23(30)28-13-12-25(15-26,16-28)27-22(29)31-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-14,16H2,1-3H3,(H,27,29) |
Clave InChI |
DXYKVDFYZLEPRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
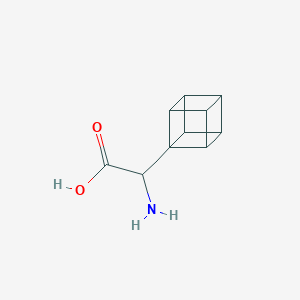
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
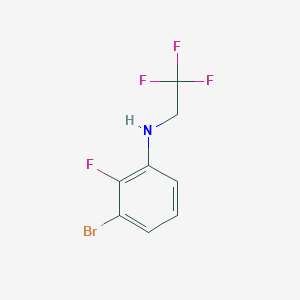

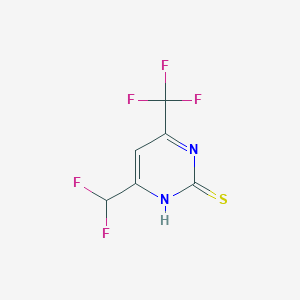
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
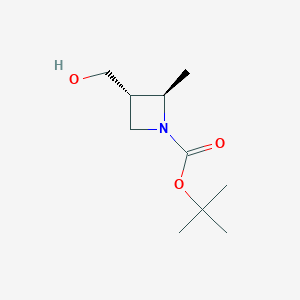
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
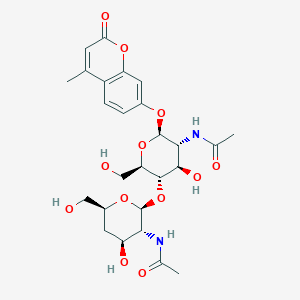


![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)
